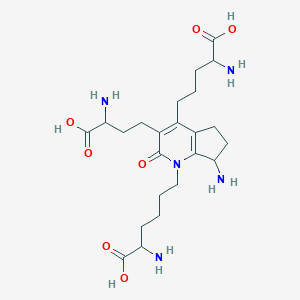

Oxodesmosine

Description

Structure

3D Structure

Properties

CAS No. |

147044-49-3 |

|---|---|

Molecular Formula |

C23H37N5O7 |

Molecular Weight |

495.6 g/mol |

IUPAC Name |

2-amino-6-[7-amino-4-(4-amino-4-carboxybutyl)-3-(3-amino-3-carboxypropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[b]pyridin-1-yl]hexanoic acid |

InChI |

InChI=1S/C23H37N5O7/c24-15-9-7-13-12(4-3-6-17(26)22(32)33)14(8-10-18(27)23(34)35)20(29)28(19(13)15)11-2-1-5-16(25)21(30)31/h15-18H,1-11,24-27H2,(H,30,31)(H,32,33)(H,34,35) |

InChI Key |

XCVXVCOTBDDAOR-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C1N)N(C(=O)C(=C2CCCC(C(=O)O)N)CCC(C(=O)O)N)CCCCC(C(=O)O)N |

Canonical SMILES |

C1CC2=C(C1N)N(C(=O)C(=C2CCCC(C(=O)O)N)CCC(C(=O)O)N)CCCCC(C(=O)O)N |

Synonyms |

oxodesmosine |

Origin of Product |

United States |

Mechanistic Pathways of Oxodesmosine Biogenesis and Degradation

Oxidative Formation Mechanisms

The generation of oxodesmosine is not a primary biosynthetic event but rather a secondary modification resulting from oxidative stress. The core mechanism involves the oxidation of the stable pyridinium (B92312) rings of desmosine (B133005) and isodesmosine (B1214917), which are fundamental to the structural integrity of mature elastin (B1584352).

Oxodesmosine (OXD) and its isomer, isooxodesmosine (B137176) (IOXD), are recognized as oxidative metabolites that are generated from desmosine (DES) and isodesmosine (IDE), respectively, by the action of reactive oxygen species (ROS). capes.gov.brnih.gov These highly reactive molecules can attack the pyridinium core of the cross-links, leading to the formation of dihydrooxopyridine structures. capes.gov.brnih.gov This oxidative modification compromises the stability of the elastin polymer, and the formation of OXD and IOXD can lead to the solubilization of previously insoluble elastin. nih.govnih.gov Oxidized elastin, which contains higher levels of OXD and IOXD, is more susceptible to enzymatic breakdown, liberating more free desmosine and isodesmosine compared to non-oxidized elastin. nih.gov

Hydrogen peroxide (H₂O₂), a common ROS in biological systems, is a key agent in the oxidative transformation of elastin cross-links. capes.gov.brnih.gov In the presence of transition metals, hydrogen peroxide participates in reactions that generate highly reactive species capable of oxidizing desmosine and isodesmosine. capes.gov.brnih.gov Experiments have shown that incubating elastin with hydrogen peroxide leads to the degradation of the protein, a process that is dependent on the pH and concentration of H₂O₂. capes.gov.brnih.gov This demonstrates the direct role of H₂O₂ in the oxidative cascade that weakens and degrades elastin fibers through the modification of its cross-links. capes.gov.brnih.gov

The oxidation of desmosine and isodesmosine by ROS is significantly accelerated by the presence of divalent metal ions like iron (Fe²⁺) and copper (Cu²⁺). capes.gov.brnih.gov These metal-catalyzed oxidation (MCO) systems simulate oxidative stress conditions found in vivo. nih.gov In vitro studies have shown a time- and pH-dependent formation of oxodesmosine and a corresponding reduction in desmosine and isodesmosine when elastin is treated with systems containing either Cu²⁺/H₂O₂ or Fe²⁺/H₂O₂. capes.gov.brnih.gov Specifically, oxodesmosine was found to be formed from desmosine in the presence of Fe²⁺/H₂O₂. capes.gov.brnih.gov These findings suggest that metal-binding sites on the protein focus the generation of powerful oxidizing agents, leading to site-specific damage of amino acid residues. nih.gov

| Experimental System | Key Findings | Reference |

| Cu²⁺/H₂O₂ on Elastin | Caused a time- and pH-dependent formation of Oxodesmosine (OXD) and reduction of Desmosine (DES) and Isodesmosine (IDE). | capes.gov.brnih.gov |

| Fe²⁺/H₂O₂ on Elastin | Caused a time- and pH-dependent formation of OXD and reduction of DES and IDE; specifically confirmed the formation of OXD from DES. | capes.gov.brnih.gov |

Enzymatic and Non-Enzymatic Contributions to Oxidative Modification of Elastin Cross-Links

The modification of elastin cross-links involves both enzymatic and non-enzymatic pathways. nih.govresearchgate.net The initial formation of the desmosine and isodesmosine cross-links is an enzymatic process initiated by lysyl oxidase. nih.govresearchgate.net However, their subsequent conversion to oxodesmosine is primarily a non-enzymatic event driven by ROS. capes.gov.brnih.gov While some enzymes, such as myeloperoxidase released by immune cells, can produce potent oxidants like hypochlorous acid that modify tropoelastin, the direct enzymatic conversion of desmosine to oxodesmosine is not the established mechanism. nih.gov The process is largely considered an adventitious, non-enzymatic chemical modification resulting from an environment of high oxidative stress. nih.gov

Biochemical Precursors and Biosynthetic Context of Elastin Cross-Links

To understand the degradation of elastin cross-links into oxodesmosine, it is essential to first understand their synthesis, which begins with the soluble precursor protein, tropoelastin.

Elastin is formed through the assembly and cross-linking of its monomer, tropoelastin. researchgate.net This precursor protein is synthesized by various cells, including smooth muscle cells, fibroblasts, endothelial cells, and chondroblasts, particularly during late fetal and early postnatal development. researchgate.netnih.govfrontiersin.org The process begins with the transcription of the ELN gene. researchgate.net Following translation, tropoelastin molecules are transported and secreted into the extracellular space. frontiersin.orgresearchgate.net

In the extracellular matrix, tropoelastin monomers undergo a temperature-dependent self-assembly process called coacervation, where they aggregate and align. nih.govfrontiersin.org This aggregation is crucial for the subsequent cross-linking step and often occurs on a scaffold of microfibrils. frontiersin.orgresearchgate.net The enzyme lysyl oxidase, a copper-dependent amine oxidase, then catalyzes the oxidative deamination of the ε-amino groups on specific lysine (B10760008) residues within the tropoelastin molecules. ontosight.ainih.gov This reaction converts lysine residues into reactive aldehydes known as allysine (B42369). droracle.aiwikipedia.org Subsequently, three allysine residues and one unmodified lysine residue from different tropoelastin chains spontaneously condense to form the stable, tetrafunctional pyridinium cross-links of desmosine and isodesmosine, rendering the final elastin protein insoluble, durable, and highly elastic. ontosight.aiwikipedia.org

| Stage | Description | Key Molecules/Enzymes |

| Synthesis | Transcription of the ELN gene and translation into the tropoelastin protein within the cell. | ELN gene, Tropoelastin |

| Secretion | Transport of tropoelastin from the cell into the extracellular matrix. | Elastogenic cells (e.g., fibroblasts) |

| Assembly | Self-aggregation of tropoelastin monomers (coacervation) onto a microfibril scaffold. | Microfibrils |

| Cross-linking Initiation | Oxidative deamination of lysine residues on tropoelastin to form allysine. | Lysyl oxidase (LOX) |

| Cross-linking Maturation | Spontaneous condensation of allysine and lysine residues to form desmosine and isodesmosine cross-links. | Allysine, Lysine, Desmosine, Isodesmosine |

Lysyl Oxidase Activity in Desmosine and Isodesmosine Formation

The biogenesis of the foundational cross-links in elastin, desmosine and isodesmosine, is a critical post-translational event initiated by the enzyme lysyl oxidase. taylorfrancis.comontosight.ai This process transforms soluble tropoelastin monomers into a durable, insoluble elastic fiber network. taylorfrancis.comresearchgate.net

Lysyl oxidase, a copper-dependent enzyme, catalyzes the oxidative deamination of the ε-amino groups of specific lysine residues within the tropoelastin polypeptide chains. ontosight.aidroracle.ai This reaction consumes oxygen and produces peptidyl α-aminoadipic-δ-semialdehyde (allysine), releasing hydrogen peroxide and ammonia (B1221849) as byproducts. researchgate.net

Once formed, the highly reactive aldehyde groups of allysine residues undergo spontaneous condensation reactions without further enzymatic involvement. researchgate.net These reactions proceed through several steps:

Two allysine residues can condense to form a bifunctional cross-link, the allysine aldol. researchgate.netwikipedia.org

Alternatively, an allysine residue can react with the unmodified ε-amino group of a lysine residue to form a dehydrolysinonorleucine Schiff base. researchgate.net

Through further condensation reactions involving these bifunctional intermediates and other precursors like merodesmosine (B1485872), the stable, tetrafunctional pyridinium structures of desmosine and its isomer, isodesmosine, are formed. researchgate.netwikipedia.org

These cross-links covalently bond up to four separate tropoelastin chains, creating the extensive, three-dimensional network responsible for the elastic properties of the tissue. droracle.ai The formation of desmosine and isodesmosine is essential for the proper function and long-term stability of elastic fibers. ontosight.aidroracle.ai

Post-Translational Modifications of Elastin and their Vulnerability to Oxidation

Mature elastin is subject to various post-translational modifications (PTMs) over its long lifespan, which can alter its structure and function. mdpi.com These modifications include glycation, carbamylation, and, crucially for the formation of oxodesmosine, oxidation. oup.comnih.govabcam.com Reactive oxygen species (ROS), which can be generated during normal metabolic processes and increase with age or inflammation, are key mediators of this oxidative damage. nih.govresearchgate.net

The pyridinium rings of desmosine and isodesmosine are susceptible to attack by ROS. This oxidative process converts them into their respective dihydrooxopyridine derivatives: oxodesmosine (OXD) and isooxodesmosine (IOXD). nih.gov Specifically, oxodesmosine possesses an N-substituted 1,2-dihydro-2-oxopyridine skeleton, while isooxodesmosine has an N-substituted 1,4-dihydro-4-oxopyridine structure. nih.gov

| Precursor Cross-link | Oxidative Product | Chemical Transformation |

|---|---|---|

| Desmosine (DES) | Oxodesmosine (OXD) | Oxidation of the pyridinium ring to a 1,2-dihydro-2-oxopyridine structure by ROS. nih.gov |

| Isodesmosine (IDE) | Isooxodesmosine (IOXD) | Oxidation of the pyridinium ring to a 1,4-dihydro-4-oxopyridine structure by ROS. nih.gov |

This oxidative modification is not merely a structural change; it weakens the elastin fiber. nih.gov The conversion of hydrophobic residues within the elastin structure to more polar, oxidized residues can disrupt the hydrophobic interactions that stabilize the fiber, leading to unfolding and swelling. nih.gov This structural disruption ultimately renders the elastin more vulnerable to enzymatic degradation. nih.govnih.gov Studies have demonstrated that elastin incubated with ROS-generating systems, such as Cu²⁺/H₂O₂, shows a time- and pH-dependent increase in oxodesmosine content, a corresponding decrease in desmosine and isodesmosine, and increased solubilization of the elastin fiber. nih.gov

Proteolytic Liberation of Oxodesmosine from Degraded Elastin

The degradation of elastin, a process central to tissue remodeling in both health and disease, is carried out by a specific class of enzymes known as elastases. When elastin has been oxidatively damaged, its breakdown is accelerated, leading to the release of peptide fragments and modified cross-links like oxodesmosine.

Involvement of Elastolytic Enzymes (e.g., Matrix Metalloproteinases, Neutrophil Elastase)

Elastin-degrading enzymes belong to several protease classes, including serine proteases, matrix metalloproteinases (MMPs), cysteine proteases, and aspartic proteases. tandfonline.comnih.gov Two of the most significant groups implicated in the degradation of the extracellular matrix are MMPs and neutrophil elastase. tandfonline.comuni-halle.de

Neutrophil Elastase (NE): A powerful serine protease stored in and released from neutrophils during inflammation, NE is a potent elastolytic enzyme. tandfonline.comsigmaaldrich.com It can degrade a wide range of extracellular matrix components, including mature, cross-linked elastin. sigmaaldrich.comnordicbioscience.com Elevated NE activity is associated with pathological lung tissue destruction in conditions like idiopathic pulmonary fibrosis (IPF) and lung cancer. nordicbioscience.comnih.gov

Matrix Metalloproteinases (MMPs): This family of zinc-dependent endopeptidases plays a crucial role in tissue remodeling and degradation of the extracellular matrix. uni-halle.de Several MMPs exhibit significant elastolytic activity. tandfonline.comuni-halle.de They are often upregulated in inflammatory conditions and contribute to the progression of diseases such as atherosclerosis and emphysema. uni-halle.deahajournals.org While mature elastin is highly cross-linked and generally resistant to cleavage, certain MMPs can effectively degrade it. nih.govresearchgate.net

| Elastolytic Enzyme | Class | Key Research Findings |

|---|---|---|

| Neutrophil Elastase (NE) | Serine Protease | Degrades mature elastin; levels of NE-generated elastin fragments are significantly increased in patients with IPF and lung cancer. nordicbioscience.comnih.gov Degrades tropoelastin much more readily than mature elastin. atsjournals.org |

| MMP-2 (Gelatinase A) | Matrix Metalloproteinase | Identified as a major elastolytic MMP, contributing to elastin degradation in various pathologies. uni-halle.deahajournals.org |

| MMP-7 (Matrilysin) | Matrix Metalloproteinase | Shows significant elastolytic activity. uni-halle.denih.gov |

| MMP-9 (Gelatinase B) | Matrix Metalloproteinase | A major elastolytic MMP, often upregulated during inflammatory conditions. uni-halle.deahajournals.org |

| MMP-12 (Macrophage Elastase) | Matrix Metalloproteinase | Liberates desmosine and isodesmosine as free amino acids from insoluble elastin. nih.gov Its requirement has been demonstrated for smoke-induced emphysema in animal models. |

| MMP-14 (MT1-MMP) | Matrix Metalloproteinase | A membrane-type MMP shown to cleave both tropoelastin and, to a lesser extent, mature cross-linked elastin. nih.govresearchgate.net |

Susceptibility of Oxidatively Modified Elastin to Proteolysis

Oxidative modifications to the elastin fiber significantly increase its susceptibility to degradation by elastolytic enzymes. oup.comnih.gov The structural changes induced by ROS, including the formation of oxodesmosine and the alteration of hydrophobic residues, create a more "open" or unfolded conformation that exposes previously shielded cleavage sites to proteases. nih.govnih.gov

Research has shown that elastin oxidized by ROS liberates significantly more desmosine and isodesmosine when incubated with MMP-12 or neutrophil elastase compared to non-oxidized elastin. nih.gov This suggests that the initial oxidative damage acts as a primary insult that "primes" the elastin fiber for more efficient and progressive enzymatic destruction. nih.gov The liberation of these cross-links, including their oxidized forms like oxodesmosine, from the insoluble matrix into a soluble fraction is a key step in the irreversible breakdown of elastic fibers. nih.govnih.gov This process of oxidative damage followed by enhanced proteolysis is believed to be a central mechanism in the age-related and pathological deterioration of elastic tissues. oup.commdpi.com

Advanced Methodologies for Structural Elucidation of Oxodesmosine

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to elucidate molecular structure. longdom.orgcreative-biostructure.com By analyzing the interactions of nuclei within a magnetic field, researchers can deduce the connectivity and spatial arrangement of atoms. longdom.org For a molecule as intricate as oxodesmosine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete characterization. emerypharma.com

One-Dimensional (1D) NMR Techniques (e.g., ¹H NMR, ¹³C NMR)

One-dimensional NMR experiments, such as proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the chemical environment of each atom. ulethbridge.ca

¹H NMR: The ¹H NMR spectrum reveals the number of distinct proton environments in oxodesmosine, their relative abundance (through integration), and their neighboring protons (through signal multiplicity or splitting patterns). emerypharma.comyoutube.com Chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each proton. vanderbilt.edu For instance, protons attached to or near electronegative atoms will appear at a different chemical shift than those on a simple alkyl chain. vanderbilt.edu

¹³C NMR: Similarly, ¹³C NMR spectroscopy identifies the different carbon environments within the oxodesmosine molecule. careerendeavour.com While typically less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope, techniques like proton decoupling are used to simplify the spectrum and enhance signal intensity, resulting in a spectrum where each unique carbon atom appears as a single line. youtube.comcareerendeavour.com The chemical shift range in ¹³C NMR is much wider than in ¹H NMR, which often allows for better resolution of individual signals. youtube.com

| NMR Technique | Information Obtained for Oxodesmosine | Key Parameters |

| ¹H NMR | - Number of chemically distinct protons- Relative number of protons (integration)- Connectivity through J-coupling (multiplicity) | Chemical Shift (δ), Coupling Constant (J), Integration |

| ¹³C NMR | - Number of chemically distinct carbons- General chemical environment of carbons | Chemical Shift (δ) |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HETCOR, NOESY) for Connectivity and Stereochemistry

To unravel the complex network of atoms in oxodesmosine, 2D NMR techniques are indispensable. creative-biostructure.com These methods spread the NMR signals across two frequency dimensions, revealing correlations between different nuclei that are not apparent in 1D spectra. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. libretexts.orgmnstate.edu Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton-proton connectivity networks throughout the oxodesmosine structure. libretexts.org

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These are heteronuclear 2D NMR experiments that establish correlations between protons and the carbons to which they are directly attached. slideshare.netprinceton.edu An HSQC spectrum, for example, will show a peak at the intersection of the ¹H chemical shift of a proton and the ¹³C chemical shift of the carbon it is bonded to. researchgate.net This is crucial for assigning the carbon signals based on the already assigned proton signals. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike COSY and HETCOR which show through-bond connectivity, NOESY reveals through-space correlations between protons that are physically close to each other, regardless of whether they are directly bonded. libretexts.orgmnstate.edu The intensity of a NOESY cross-peak is inversely proportional to the distance between the two protons, providing critical information for determining the three-dimensional structure and stereochemistry of oxodesmosine. libretexts.org

| 2D NMR Technique | Type of Correlation | Structural Information for Oxodesmosine |

| COSY | ¹H-¹H through-bond (J-coupling) | Establishes proton connectivity pathways. libretexts.org |

| HETCOR/HSQC | ¹H-¹³C one-bond correlation | Links protons to their directly attached carbons. princeton.edu |

| NOESY | ¹H-¹H through-space (dipolar coupling) | Reveals spatial proximity of protons, defining 3D structure and stereochemistry. libretexts.org |

Solid-State NMR for Complex Biological Samples

When oxodesmosine is part of a larger, insoluble biological matrix, such as cross-linked elastin (B1584352), solution-state NMR techniques are not feasible due to the lack of molecular tumbling. nih.govbmrb.io In such cases, solid-state NMR (ssNMR) becomes an invaluable tool. nih.gov Techniques like Magic Angle Spinning (MAS) are employed to average out the anisotropic interactions that would otherwise lead to extremely broad and uninterpretable spectra in solid samples. bmrb.io ssNMR can provide crucial structural information about oxodesmosine in its native biological environment. nih.gov Isotopic labeling, where the protein is enriched with ¹³C and ¹⁵N, is often used in conjunction with ssNMR to enhance sensitivity and facilitate spectral assignment. sigmaaldrich.com

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. labmanager.com It is fundamental for determining the molecular weight of oxodesmosine and for gaining insights into its elemental composition and structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) can measure the m/z ratio to several decimal places, providing the "exact mass" of a molecule. bioanalysis-zone.com This high precision allows for the determination of the elemental formula of oxodesmosine. uni-rostock.de Unlike low-resolution mass spectrometry which provides a nominal mass (an integer value), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions due to the mass defect of their constituent atoms. bioanalysis-zone.comchromatographyonline.com This capability is crucial for the unambiguous identification of oxodesmosine in complex biological samples. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z ratio are selected, fragmented, and then the fragments are mass-analyzed. wikipedia.org This process provides detailed structural information by revealing how the molecule breaks apart. eag.com In the context of oxodesmosine, a precursor ion corresponding to the protonated molecule is selected in the first mass analyzer (MS1). wikipedia.org This ion is then subjected to fragmentation, often through collision-induced dissociation (CID), in a collision cell. wikipedia.org The resulting product ions are then separated and detected in the second mass analyzer (MS2). wikipedia.org The analysis of these fragmentation patterns allows researchers to piece together the structure of the original molecule and has been used to study elastin degradation products like oxodesmosine. ersnet.org This technique is particularly powerful when coupled with liquid chromatography (LC-MS/MS), which separates components of a mixture before they enter the mass spectrometer. eag.comnih.gov

| Mass Spectrometry Technique | Primary Function | Information Yielded for Oxodesmosine |

| High-Resolution Mass Spectrometry (HRMS) | Precise measurement of mass-to-charge ratio. bioanalysis-zone.com | Determination of exact molecular weight and elemental formula. uni-rostock.de |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation of selected ions. wikipedia.org | Elucidation of molecular structure through analysis of fragmentation patterns. ersnet.org |

Coupled Techniques (e.g., LC-MS, GC-MS) in Structural Assignment

The integration of chromatographic separation with mass spectrometry is a cornerstone in the analysis of complex chemical structures like Oxodesmosine. labmanager.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are instrumental in separating components from a mixture and providing detailed structural information. labmanager.comzefsci.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. labmanager.com This technique is particularly useful for analyzing compounds in complex mixtures, as it helps to reduce matrix effects and separate isomers. zefsci.com In the context of structural elucidation, LC-MS provides accurate mass and isotope distribution patterns, which are crucial for determining the elemental formula of a compound. zefsci.com Furthermore, tandem mass spectrometry (MS/MS) experiments, often performed with ion trap mass spectrometers, allow for the sequential trapping and fragmentation of specific ions. zefsci.com This process generates highly specific multistage MSn spectral data, which is invaluable for identifying the structure of unknown compounds. zefsci.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful coupled technique that separates components of a mixture based on their physical characteristics before they enter the mass spectrometer for analysis. zefsci.com GC-MS is well-suited for the analysis of volatile and semi-volatile compounds. labmanager.com The use of ionization techniques like Electron Ionization (EI) and Chemical Ionization (CI) expands the range of compounds that can be analyzed. labmanager.comchromatographyonline.com EI, a higher energy technique, causes fragmentation of the analyte, providing data that aids in structural elucidation. chromatographyonline.com In contrast, CI is a softer ionization method that is often used to enhance the abundance of the molecular ion. chromatographyonline.com

The application of these coupled techniques in pharmaceutical analysis is widespread, aiding in drug discovery, development, and quality control by identifying and quantifying metabolites, impurities, and degradation products. labmanager.com

X-ray Crystallography for Crystalline Structure Determination

X-ray crystallography is a primary and highly favored method for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. nih.govlibretexts.orgwikipedia.org This technique relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a crystal. libretexts.orgwikipedia.org By measuring the angles and intensities of the diffracted X-rays, a crystallographer can generate a three-dimensional electron density map of the crystal. nih.govwikipedia.org

The process begins with the crystallization of a highly purified sample. nih.gov These crystals are then exposed to an X-ray beam, producing diffraction patterns. nih.gov The pattern of the diffraction spots provides information about the crystal's symmetry and the dimensions of its repeating unit. nih.gov The intensities of these spots are then used to determine the structure factors, from which the electron density map is calculated. nih.gov This map is subsequently refined to build an accurate molecular model. nih.gov

X-ray crystallography is fundamental in various scientific fields, including chemistry and biology, for revealing the structure and function of molecules such as proteins, vitamins, and drugs. wikipedia.org In drug discovery, it is routinely used to understand how a pharmaceutical agent interacts with its protein target. wikipedia.org

Complementary Spectroscopic Methods

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Visible spectroscopy is an analytical technique that measures the absorption of UV or visible light by a sample. bspublications.net This method is particularly useful for studying molecules containing chromophores, which are covalently unsaturated groups that absorb light in the UV-vis region. bspublications.netlibretexts.org Common chromophores include C=C, C=O, and N=N groups. bspublications.net

The absorption of light promotes an electron to a higher energy orbital, a process known as electronic excitation. msu.edu The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum. The λmax is influenced by the length of the conjugated system within the chromophore; as the conjugation length increases, the λmax shifts to longer wavelengths. bspublications.netmsu.edu

UV-Vis spectroscopy is widely applied in organic and biological chemistry. libretexts.org One of its fundamental uses is the quantitative determination of a chromophore's concentration using the Beer-Lambert Law. libretexts.org It is also valuable for studying conformational changes in proteins, as alterations in the protein's shape can affect the UV spectrum of its aromatic amino acid chromophores. libretexts.org

| Chromophore Example | Formula | Example λmax (nm) |

| Carbonyl (ketone) | RR'C=O | 271 |

| Carbonyl (aldehyde) | RHC=O | 293 |

| Carboxyl | RCOOH | 204 |

| Ethylene | RCH=CHR | 193 |

| Data sourced from Thorn-Seshold, 2021. uni-muenchen.de |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. utdallas.edulibretexts.org This technique works by irradiating a sample with infrared light, which causes specific bonds to vibrate at characteristic frequencies. utdallas.edu The resulting IR spectrum shows absorption bands corresponding to these vibrations, allowing for the identification of functional groups such as O-H, N-H, C=O, and C-O. utdallas.edulibretexts.org

The IR spectrum is typically divided into different regions. For instance, the region from 1670 to 1780 cm⁻¹ is characteristic of carbonyl (C=O) groups, and the precise position of the absorption peak can distinguish between aldehydes, ketones, esters, and other carbonyl-containing functional groups. libretexts.org The presence of conjugation next to a carbonyl group can decrease the stretching vibration frequency. wpmucdn.com

IR spectroscopy is a key method in the identification of organic compounds, often used in conjunction with other spectroscopic techniques to piece together the full structure of a molecule. libretexts.org

| Functional Group | Characteristic IR Absorption Region (cm⁻¹) | Appearance |

| Alkanes (C-H) | 2800 - 2960 | - |

| Aldehydes & Ketones (C=O) | 1710 - 1720 | Strong, sharp |

| Carboxylic Acids (O-H) | 2800 - 3500 | Very strong, broad |

| Carboxylic Acids (C=O) | ~1710 | - |

| Amides (N-H) | 3100 - 3500 | Strong, somewhat broad |

| Amides (C=O) | ~1710 | - |

| Data sourced from various chemical education resources. utdallas.edu |

Cheminformatics and Computational Approaches in Structure Prediction and Validation

Cheminformatics combines computational and informational techniques to address chemical problems. iitk.ac.in It involves the use of computer algorithms, mathematical models, and data analysis to interpret chemical data and predict molecular properties. neovarsity.org In the context of structural elucidation, cheminformatics plays a vital role in predicting and validating molecular structures. neovarsity.orgaganitha.ai

Computational methods can predict three-dimensional protein structures through techniques like homology modeling and de novo prediction. iitk.ac.in These approaches are particularly valuable when experimental data from methods like X-ray crystallography is unavailable. cinj.org For small molecules, cheminformatics tools can predict various properties, including physicochemical characteristics and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. neovarsity.orgaganitha.ai

These in silico tools accelerate research by allowing for high-throughput virtual screening of chemical libraries and by modeling molecular interactions. cinj.org By combining concepts from chemistry, computer science, and data analysis, cheminformatics provides powerful insights that complement experimental data, ultimately leading to a more comprehensive understanding of molecular structures and functions. neovarsity.orgaganitha.ai The integration of experimental data from techniques like mass spectrometry with computational docking can significantly enhance the accuracy of predicted protein complex structures. nih.gov

Analytical Chemistry Techniques for Detection and Quantification of Oxodesmosine

Chromatographic Separation Methodologies

Chromatography stands as the cornerstone for the analysis of oxodesmosine, providing the necessary separation from its parent compounds, desmosine (B133005) and isodesmosine (B1214917), and other interfering substances present in biological samples. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most prominently utilized techniques.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-performance liquid chromatography is a fundamental technique for the analysis of oxodesmosine and its related pyridinium (B92312) cross-links. The separation is typically achieved using reverse-phase chromatography, which effectively resolves these polar compounds. The utility of HPLC is significantly enhanced by the choice of detector, with ultraviolet (UV) absorbance and fluorescence detection being the most common modes.

Reverse-phase HPLC coupled with UV detection has been successfully employed to monitor the formation of oxodesmosine from the oxidative degradation of desmosine. The pyridinium ring structure, inherent to desmosine and its derivatives, exhibits strong UV absorbance, making this a straightforward detection method. While specific absorption maxima for oxodesmosine have not been definitively reported in all studies, the analysis of its parent compounds, desmosine and isodesmosine, is commonly performed at wavelengths of 268 nm or 275 nm. Given the structural similarity, it is anticipated that oxodesmosine would also be detectable within this range.

The selection of a specific wavelength is a critical parameter in optimizing the sensitivity and selectivity of the assay. The choice between 268 nm and 275 nm often depends on the specific mobile phase composition and the presence of potential interfering substances in the sample matrix.

| Parameter | Value |

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Detection Mode | Ultraviolet (UV) Absorbance |

| Typical Wavelengths | 268 nm or 275 nm |

This interactive table summarizes the typical parameters for HPLC-UV detection of pyridinium cross-links like oxodesmosine.

The inherent fluorescence of the pyridinium core of desmosine and its derivatives presents another avenue for sensitive detection. Fluorescence detection generally offers higher sensitivity and selectivity compared to UV absorbance, as fewer compounds in a biological matrix naturally fluoresce. While the direct application of fluorescence detection for the specific quantification of oxodesmosine is not extensively documented, the foundational spectroscopic properties of pyridinium compounds suggest its feasibility.

The excitation and emission wavelengths for fluorescence detection would need to be empirically determined for oxodesmosine to maximize the signal-to-noise ratio. This approach holds promise for the analysis of samples with very low concentrations of the analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS for High Specificity and Sensitivity

The coupling of liquid chromatography with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), represents the gold standard for the definitive identification and precise quantification of oxodesmosine and related compounds. This is due to the unparalleled specificity and sensitivity of mass spectrometric detection. LC-MS/MS combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer, allowing for the confident identification of analytes based on their mass-to-charge ratio (m/z) and fragmentation patterns.

For targeted quantification, LC-MS is often operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. In SIM, the mass spectrometer is set to detect only a specific m/z, which corresponds to the molecular ion of the target analyte. This enhances sensitivity by reducing the chemical noise from other ions.

MRM, a feature of tandem mass spectrometry, offers even greater specificity. In this mode, a specific precursor ion (the molecular ion of the analyte) is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This precursor-to-product ion transition is highly characteristic of the analyte, minimizing the likelihood of interference from other compounds.

For desmosine, the precursor ion is typically m/z 526.3, with product ions at m/z 232.10 and 397.25 being monitored. nih.gov Given that oxodesmosine has a molecular mass of 495, a hypothetical MRM method would target a precursor ion of m/z 496 (for the [M+H]+ ion) and specific, yet to be determined, product ions.

| Technique | Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) |

| LC-MS/MS | MRM | 526.3 (Desmosine) | 232.10, 397.25 |

| LC-MS/MS | MRM (Hypothetical) | 496 (Oxodesmosine) | To be determined |

This interactive table illustrates an example of MRM transitions for desmosine and a hypothetical transition for oxodesmosine.

To achieve the highest accuracy and precision in quantification, stable isotope-labeled internal standards are employed. These are synthetic versions of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, or ²H). These standards are chemically identical to the analyte and thus co-elute during chromatography and exhibit the same ionization efficiency in the mass spectrometer. However, they are distinguishable by their higher mass.

For the analysis of desmosine and isodesmosine, a [¹³C₃,¹⁵N₁]-isodesmosine analogue has been synthesized and used. nih.gov The use of such an internal standard allows for the correction of any sample loss during preparation and for variations in instrument response, leading to highly reliable results. While a specific stable isotope-labeled internal standard for oxodesmosine has not been reported, the development of such a compound would be a critical step towards establishing a definitive quantitative assay.

Sample Preparation and Derivatization Strategies for Oxodesmosine Analysis

Effective sample preparation is a critical prerequisite for the reliable analysis of oxodesmosine. This typically involves liberating the amino acid from the protein backbone, followed by purification and sometimes chemical modification to enhance its detectability.

To analyze oxodesmosine, which is covalently integrated into the elastin (B1584352) protein, it must first be liberated from the polypeptide chain. Acid hydrolysis is the standard method for achieving this. nih.gov This process involves heating the elastin-containing tissue or purified elastin sample in a strong acid, typically 6 M hydrochloric acid (HCl), at high temperatures (e.g., 110°C) for an extended period, often 24 to 48 hours. nih.govnih.gov The harsh conditions of acid hydrolysis cleave the peptide bonds, releasing the constituent amino acids, including the cross-linking pyridinium structures like desmosine, isodesmosine, and their oxidized derivatives such as oxodesmosine. nih.gov

Following hydrolysis, the acid is typically removed by evaporation under a vacuum to obtain the dried hydrolysate, which can then be redissolved in an appropriate buffer for subsequent analysis. nih.govnih.gov This method is robust for breaking down the highly stable elastin polymer but requires careful control to minimize the degradation of the target analytes. The efficiency of hydrolysis and the recovery of the cross-links are important considerations for accurate quantification.

| Parameter | Condition | Purpose | Reference |

| Reagent | 6 M Hydrochloric Acid (HCl) | To cleave peptide bonds within the elastin protein. | nih.gov |

| Temperature | 110°C | To accelerate the hydrolysis reaction. | nih.gov |

| Duration | 16–48 hours | To ensure complete breakdown of the protein matrix. | nih.govnih.gov |

| Atmosphere | In vacuo or under nitrogen | To prevent oxidative degradation of amino acids during hydrolysis. | nih.gov |

| Post-Hydrolysis | Evaporation/Drying | To remove the strong acid before further analysis. | nih.gov |

After acid hydrolysis, the resulting sample is a complex mixture of various amino acids and other small molecules. Solid-Phase Extraction (SPE) is a widely used chromatographic technique to purify and concentrate the target analytes, such as oxodesmosine and related cross-links, from this complex matrix. nih.govnih.gov The principle of SPE involves passing the liquid sample through a solid adsorbent (the stationary phase) that selectively retains either the analyte or the impurities. youtube.com

For the purification of elastin cross-links like desmosine, which would have similar chemical properties to oxodesmosine, mixed-mode strong cation exchange (MCX) cartridges have been effectively used. nih.gov The general steps for SPE cleanup are:

Conditioning : The SPE cartridge is rinsed with a solvent, such as methanol (B129727) and then water, to activate the stationary phase. nih.govyoutube.com

Sample Loading : The sample, dissolved in an appropriate acidic buffer (e.g., 0.05 N HCl), is loaded onto the cartridge. The positively charged cross-links bind to the cation exchange resin. nih.gov

Washing : The cartridge is washed with solvents like deionized water and methanol to remove unretained impurities and interfering substances. nih.govyoutube.com

Elution : A strong solvent, such as 2 N HCl, is used to disrupt the interaction between the analyte and the stationary phase, eluting the purified and concentrated cross-links. nih.gov

This purification step is crucial for reducing matrix effects and improving the sensitivity and reliability of subsequent analytical methods, particularly mass spectrometry. nih.govmdpi.com Studies have demonstrated high recovery rates (e.g., 96 ± 3% for desmosine) using MCX solid-phase extraction, indicating the method's efficiency. nih.gov

To improve the detection of oxodesmosine and related amino acids by techniques like high-performance liquid chromatography (HPLC) with UV detection, a pre-column derivatization step is often employed. Phenylisothiocyanate (PITC), also known as Edman's reagent, is a common derivatizing agent for this purpose. nih.govthermofisher.com

PITC reacts with the primary and secondary amine groups of amino acids under alkaline conditions to form stable phenylthiocarbamyl (PTC) derivatives. thermofisher.comcreative-proteomics.com These PTC-amino acid adducts possess a strong chromophore that absorbs UV light at a wavelength of 254 nm, significantly enhancing their detectability. nih.govthermofisher.com The derivatization process allows for the detection of picomole quantities of the analytes. thermofisher.com

The general procedure for PITC derivatization involves:

Dissolving the dried sample (e.g., the eluate from SPE) in a coupling solution. thermofisher.com

Adding PITC and allowing the reaction to proceed at room temperature. thermofisher.com

Evaporating the excess reagent and solvents under vacuum. thermofisher.com

Reconstituting the resulting PTC-derivatives in an analysis solvent for injection into the HPLC system. thermofisher.com

This method has been successfully applied to the sensitive and selective analysis of desmosine and isodesmosine in tissue samples, achieving a detection limit of 0.5 ng for both compounds. nih.gov Given the structural similarity, this technique is directly applicable to the analysis of oxodesmosine.

| Derivatization Agent | Abbreviation | Reaction Target | Advantage for Detection | Reference |

| Phenylisothiocyanate | PITC | Primary and secondary amines | Forms stable PTC derivatives with strong UV absorbance at 254 nm. | nih.govthermofisher.com |

| 9-Fluorenyl methyl chloroformate | FMOC-Cl | Amino acids | Creates stable derivatives suitable for fluorescence and UV detection. | creative-proteomics.com |

| Dansyl chloride | Amino acids | Forms derivatives with strong fluorescence and UV absorption. | creative-proteomics.com |

Immunochemical Approaches for Elastin-Derived Oxidative Products

Immunochemical methods, which rely on the specific binding between an antibody and its antigen, offer highly sensitive and specific alternatives to chromatographic techniques for the detection of elastin degradation products. mdpi.com

Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. The development of an ELISA for oxodesmosine would involve producing antibodies that specifically recognize this oxidized form of the desmosine cross-link. While specific ELISAs for oxodesmosine are not widely reported, assays have been developed for elastin peptides and other markers of oxidative stress, demonstrating the feasibility of this approach. nih.govsemanticscholar.orgnovusbio.com

The development process for a competitive ELISA, a common format for small molecules, would typically include:

Antigen Preparation : Synthesizing an oxodesmosine-carrier protein conjugate to be used as an immunogen to produce antibodies.

Antibody Production : Immunizing animals (e.g., rabbits or mice) with the immunogen to generate polyclonal or monoclonal antibodies against oxodesmosine.

Assay Optimization : Coating microtiter plates with a fixed amount of oxodesmosine-protein conjugate. The sample containing unknown amounts of free oxodesmosine is then incubated with a limited amount of the specific antibody. The free oxodesmosine in the sample competes with the coated oxodesmosine for antibody binding.

Detection : A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate that produces a measurable color change. The signal intensity is inversely proportional to the amount of oxodesmosine in the sample.

ELISAs offer advantages such as high throughput, relatively low cost, and the ability to analyze samples with minimal preparation. mdpi.com They are particularly valuable for screening large numbers of samples in clinical or research settings. nih.gov

Radioimmunoassay (RIA) is another highly sensitive immunochemical technique that can be used to quantify elastin-derived products. nih.gov An RIA for desmosine has been successfully developed and used to measure elastin degradation in biological fluids like urine. nih.govatsjournals.orgnih.gov This assay is capable of detecting desmosine levels as low as 200 picograms. nih.govatsjournals.org

The principle of RIA is based on competition between a radiolabeled antigen (tracer) and an unlabeled antigen (from the sample) for a limited number of specific antibody binding sites. nih.gov The key components and steps are:

Antibody Production : Similar to ELISA, specific antibodies against the target molecule (e.g., desmosine) are generated. nih.gov

Radiolabeled Tracer : A radioactive version of the antigen is prepared, for instance, by labeling desmosine with Iodine-125 ([¹²⁵I]). nih.gov

Competitive Binding : A known amount of the specific antibody is incubated with the radiolabeled tracer and the sample containing the unknown amount of the antigen.

Separation and Detection : The antibody-bound antigen is separated from the free (unbound) antigen. The radioactivity of the bound fraction is measured. The amount of radioactivity is inversely proportional to the concentration of the unlabeled antigen in the sample.

The high specificity of the antibodies is crucial. For instance, the desmosine RIA shows very low cross-reactivity with structurally similar molecules like isodesmosine (0.1%) and merodesmosine (B1485872) (0.25%). nih.govatsjournals.org Given this high specificity, it is conceivable that an RIA could be developed to specifically target oxodesmosine, distinguishing it from its unoxidized precursor, desmosine.

| Technique | Principle | Detection Limit | Key Advantages | Reference |

| ELISA | Enzyme-catalyzed color change | Dependent on antibody affinity | High throughput, no radioactive materials, relatively low cost. | mdpi.comnih.gov |

| RIA | Competitive binding with a radiolabeled antigen | As low as 200 pg for desmosine | Extremely high sensitivity and specificity. | nih.govatsjournals.org |

Capillary Electrophoresis (CE) and Electrophoretic Procedures

Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation and quantification of various biomolecules, including the cross-linking amino acids of elastin. While direct and extensive research focusing solely on the application of CE for oxodesmosine is not widely documented, the successful use of CE for the analysis of its precursor molecules, desmosine and isodesmosine, provides a strong foundation for its potential application to oxodesmosine. The structural similarities between these pyridinium-based cross-linking compounds suggest that the methodologies developed for desmosine and isodesmosine could be adapted for the detection and quantification of oxodesmosine.

The primary advantages of CE in this context include its high separation efficiency, short analysis times, and minimal sample and reagent consumption. ersnet.org Various CE methods, particularly Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), have been effectively employed for the analysis of elastin degradation markers. bmj.com

A significant advancement in the CE analysis of these compounds has been the coupling of CE with laser-induced fluorescence (LIF) detection. ersnet.orgnih.gov This approach offers exceptional sensitivity, which is crucial when dealing with the low concentrations of these biomarkers typically found in biological fluids such as urine, plasma, and sputum. ersnet.orgnih.govnih.gov To achieve this high sensitivity, a derivatization step is necessary to render the non-fluorescent desmosine-like compounds detectable by LIF. Fluorescein isothiocyanate (FITC) has been successfully used as a derivatizing agent for this purpose. nih.gov The derivatized analytes can then be detected at extremely low concentrations, with detection limits reported in the range of 10⁻⁸ M, which is equivalent to 0.1 femtomoles on-column. nih.gov This level of sensitivity often eliminates the need for extensive sample preconcentration steps that can be a source of analyte loss and variability. nih.gov

The general procedure for the analysis of elastin cross-links by CE-LIF involves the hydrolysis of the biological sample to liberate the amino acids, followed by derivatization with a fluorescent tag like FITC. nih.gov The derivatized sample is then introduced into a capillary filled with a background electrolyte (BGE), and a high voltage is applied to effect the separation. The components of the mixture migrate through the capillary at different velocities based on their charge-to-size ratio, allowing for their separation. The separated, fluorescently-labeled analytes are then detected as they pass a detector window.

While specific operational parameters for oxodesmosine analysis via CE are not yet established in the literature, the conditions used for desmosine and isodesmosine provide a valuable starting point. The following table summarizes typical experimental conditions reported for the CE-LIF analysis of desmosine and isodesmosine, which could likely be adapted for oxodesmosine.

| Parameter | Reported Conditions for Desmosine/Isodesmosine Analysis |

| Capillary Type | Fused-silica |

| Background Electrolyte (BGE) | Borate or phosphate (B84403) buffers |

| pH of BGE | Typically alkaline (e.g., pH 9.0-10.0) |

| Applied Voltage | 15-30 kV |

| Derivatizing Agent | Fluorescein isothiocyanate (FITC) |

| Detection Method | Laser-Induced Fluorescence (LIF) |

| Excitation Wavelength | Argon-ion laser (488 nm for FITC) |

| Emission Wavelength | ~520 nm for FITC |

| Limit of Detection (LOD) | As low as 10⁻⁸ M nih.gov |

This table presents a summary of typical conditions and is not exhaustive. Specific method development and optimization would be required for the robust analysis of oxodesmosine.

Further research is needed to specifically develop and validate a CE-based method for the routine detection and quantification of oxodesmosine in biological samples. Such a method would be a valuable tool for studying the degradation of elastin in various physiological and pathological conditions, complementing existing techniques like high-performance liquid chromatography (HPLC). nih.gov The high sensitivity and resolution of CE-LIF make it a promising approach for advancing our understanding of the role of oxodesmosine as a biomarker in diseases associated with connective tissue turnover.

Biological and Mechanistic Research on Oxodesmosine

Oxodesmosine as a Biochemical Marker of Oxidative Elastin (B1584352) Degradation

Oxodesmosine has emerged as a significant biomarker for the oxidative degradation of elastin, a critical protein for the elasticity of tissues such as the skin, lungs, and blood vessels. Its presence indicates damage to elastin caused by reactive oxygen species (ROS), which is implicated in aging and various pathological conditions.

The turnover of elastin is almost negligible after the developmental stages of life. researchgate.net Consequently, the detection of elastin degradation products in biological fluids is a strong indicator of pathological extracellular matrix (ECM) remodeling. researchgate.netresearchgate.net Oxodesmosine, along with its isomer isooxodesmosine (B137176), are oxidative metabolites of the pyridinium (B92312) cross-links desmosine (B133005) and isodesmosine (B1214917), which are unique to mature elastin. frontiersin.orgmdpi.com The formation of oxodesmosine from desmosine is a result of oxidative stress, a condition characterized by an imbalance between the production of ROS and the body's ability to counteract their harmful effects. frontiersin.orgoup.com

Research has shown that in conditions associated with significant tissue remodeling and inflammation, such as in dissecting aneurysms, there is a notable decrease in all elastin cross-links, with a marked decrease in isooxodesmosine. aimspress.com This suggests that oxidative degradation of elastin cross-links is a key event in the pathogenesis of such diseases. aimspress.com Furthermore, the levels of desmosine and isodesmosine have been used as biomarkers for elastin degradation in chronic obstructive pulmonary disease (COPD), and the presence of their oxidized forms provides a more specific indication of oxidative damage as the contributing factor to elastin turnover. oup.com The degradation of the ECM, including elastin, is a central feature of vascular aging and is associated with an increase in the expression of matrix-metalloproteinases (MMPs), enzymes that break down matrix proteins. allenpress.comarvojournals.org

The quantification of oxodesmosine and isooxodesmosine in hydrolysates of elastin-rich tissues, such as the bovine aortic elastin, has been achieved through methods like high-performance liquid chromatography (HPLC). frontiersin.orgaimspress.com These compounds have been identified as N-substituted dihydrooxopyridine structures. frontiersin.orgmdpi.com Studies have demonstrated a time- and pH-dependent formation of oxodesmosine and a corresponding reduction in desmosine and isodesmosine when elastin is exposed to ROS generated by systems like Cu2+/H2O2 and Fe2+/H2O2. frontiersin.orgmdpi.com

The presence of these oxidized cross-links has been investigated in various biological fluids as markers of oxidative stress-related diseases. researchgate.nettermedia.pl For instance, in inflammatory conditions, where there is an accumulation of tissue macrophages, the environment is ripe for oxidative damage to elastin. mdpi.com The release of elastin degradation products, including oxodesmosine, can serve as a biomarker for these conditions. mdpi.com The detection of these markers in urine, plasma, and sputum can provide valuable diagnostic information about diseases characterized by elastin degradation, such as atherosclerosis, abdominal aortic aneurysms, and pulmonary emphysema. oup.commdpi.com

Table 1: Impact of Reactive Oxygen Species (ROS) on Elastin Cross-links

| Original Cross-link | Oxidizing Agent (ROS) | Resulting Oxidized Product | Method of Detection | Source |

|---|---|---|---|---|

| Desmosine (DES) | Fe2+/H2O2, Cu2+/H2O2 | Oxodesmosine (OXD) | HPLC | frontiersin.org, mdpi.com |

| Isodesmosine (IDE) | Fe2+/H2O2, Cu2+/H2O2 | Isooxodesmosine (IOXD) | HPLC | frontiersin.org, mdpi.com |

Impact on Elastin Structure and Function

The oxidative modification of elastin's cross-links has profound effects on the protein's structure and, consequently, its mechanical function. These changes can lead to a loss of tissue elasticity, a hallmark of aging and various diseases. researchgate.netcapes.gov.br

The formation of oxodesmosine and other oxidative modifications introduces changes to the chemical structure of elastin, which can lead to conformational changes and unfolding of the protein. capes.gov.br ROS-induced damage to elastin in the dermis can alter the protein's conformation, thereby affecting the mechanical properties of the skin. nih.gov The conversion of desmosine and isodesmosine to oxodesmosine and isooxodesmosine is believed to weaken the elastin structure, leading to its solubilization. frontiersin.orgmdpi.com This process contributes to the age-dependent increase in the stiffness of elastic fibers. researchgate.net The direct oxidation of elastin has been shown to result in the transformation of desmosine and isodesmosine cross-links to oxodesmosine, which is associated with changes in protein conformation and unfolding. capes.gov.br

Research has consistently shown that oxidative modification of elastin renders it more susceptible to degradation by proteolytic enzymes. arvojournals.orgcapes.gov.br Oxidized elastin liberates more desmosine and isodesmosine when incubated with MMP-12 or neutrophil elastase compared to non-oxidized elastin. mdpi.com This suggests that oxidative damage primes the elastin fibers for enzymatic breakdown.

An in vitro study demonstrated a synergistic effect between hydrogen peroxide (H2O2) and elastases on elastic fibers; pre-treatment with the oxidant reduced the stability of the fibers and enhanced their susceptibility to elastase-mediated degradation. researchgate.net This increased susceptibility is thought to be due to conformational changes in the oxidized protein that expose previously shielded peptide bonds, making them accessible to enzymatic hydrolysis. capes.gov.br This finding is crucial as it suggests that in inflammatory conditions characterized by both high oxidative stress and increased elastase activity, elastin degradation is significantly accelerated. mdpi.com

Table 2: Effect of Oxidation on Elastin's Susceptibility to Enzymatic Degradation

| Elastin State | Proteolytic Enzyme | Observation | Implication | Source |

|---|---|---|---|---|

| Oxidized Insoluble Elastin | MMP-12 | Increased liberation of DES and IDE | Oxidative modification promotes enzymatic breakdown | mdpi.com |

| Oxidized Insoluble Elastin | Neutrophil Elastase | Increased liberation of DES and IDE | Oxidative modification promotes enzymatic breakdown | mdpi.com |

| H2O2-treated Elastic Fibers | Elastases | Enhanced degradation | Reduced stability and increased susceptibility to proteolysis | researchgate.net |

Cellular and Molecular Responses to Oxidative Stress in Elastin Metabolism

The presence of oxidative stress and the resulting degradation of elastin elicit a range of cellular and molecular responses. While direct studies on the cellular effects of oxodesmosine are limited, research on the broader impact of oxidative stress and elastin-derived peptides (EDPs) provides significant insights.

Oxidative stress can directly influence the expression of the elastin gene. Studies on cultured human dermal fibroblasts have shown that reactive oxygen species (ROS) can lead to a dose-dependent increase in the level of elastin mRNA. nih.govnih.gov This suggests that ROS in the dermis may contribute to the deposition of elastin seen in photoaged skin. nih.gov However, higher concentrations of iron, which can induce intracellular ROS production, have been shown to decrease elastin message stability, indicating a complex regulatory mechanism. nih.gov

The degradation of elastin by oxidative stress and enzymatic activity generates EDPs, which are biologically active fragments. oup.commdpi.com These EDPs can interact with the Elastin Receptor Complex (ERC), a heterotrimeric receptor on the cell surface, triggering various intracellular signaling pathways. oup.commdpi.comnih.gov This interaction can lead to cellular responses such as proliferation, chemotaxis, and migration in cell types like smooth muscle cells, fibroblasts, and monocytes. capes.gov.br

Furthermore, oxidative stress is known to activate signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. arvojournals.orgfrontiersin.org Activation of these pathways can lead to the increased expression of matrix metalloproteinases (MMPs), which further degrade the extracellular matrix, including elastin. frontiersin.orgarvojournals.org The presence of oxidized elastin itself can also trigger an immune response, leading to the production of antibodies against these modified self-proteins, which can contribute to inflammation and tissue damage. mdpi.comnih.govelifesciences.org In vascular smooth muscle cells, byproducts of elastin degradation can promote the activation of MMPs, contributing to inflammation. The interaction between fibroblasts and smooth muscle cells is also critical, with signals from fibroblasts potentially triggering pathological changes in smooth muscle cells characteristic of vascular diseases.

Modulation of Elastogenesis and Elastolysis Pathways

Oxodesmosine (OXD) is not involved in the synthesis of new elastic fibers (elastogenesis) but is rather a key indicator and participant in the degradation pathway of mature elastin (elastolysis). Elastogenesis is a complex process involving the secretion of tropoelastin monomers, which are then assembled and cross-linked by the lysyl oxidase (LOX) enzyme family to form stable, functional elastic fibers. nih.govnih.gov The critical cross-links providing elastin its resilience are desmosine (DES) and isodesmosine (IDE). nih.govnih.gov

Role of Oxidative Stress in Elastin Fiber Assembly and Stability

Oxidative stress plays a detrimental role in the lifecycle of elastin, primarily by affecting the stability of mature elastic fibers rather than their initial assembly. While some research indicates that oxidative modifications to the precursor, tropoelastin, can impair its assembly into functional fibers, the more defined role of oxidative stress in the context of Oxodesmosine relates to the degradation of already formed fibers. nih.govnih.govuni.lu

The structural stability of elastin is heavily dependent on its unique pyridinium cross-links, desmosine and isodesmosine. nih.gov Oxidative stress, characterized by an abundance of reactive oxygen species (ROS), directly targets these critical cross-links. capes.gov.brmdpi.com Specifically, ROS, particularly those generated by metal-catalyzed oxidation (e.g., via Fe²+ or Cu²+), can modify desmosine to form Oxodesmosine. capes.gov.brnih.gov This transformation from a stable pyridinium structure to a dihydrooxopyridine structure is a hallmark of oxidative damage to elastin. capes.gov.br

The formation of Oxodesmosine is directly linked to a loss of elastin stability. mdpi.comsemanticscholar.org This chemical modification alters the conformation of the cross-link, which in turn weakens the entire elastin polymer, leading to a loss of elastic recoil and increased susceptibility to mechanical or enzymatic breakdown. capes.gov.br Studies have shown that this oxidative degradation of cross-links results in the weakening and eventual solubilization of the elastin fiber. capes.gov.br Thus, oxidative stress, through the generation of Oxodesmosine, is a direct chemical mechanism that undermines the long-term stability and function of elastic fibers in tissues. mdpi.com

Comparative Research Across Biological Systems

Analysis in In Vitro Models of Oxidative Stress and Elastin Degradation

In vitro studies have been fundamental in elucidating the direct relationship between oxidative stress, elastin degradation, and the formation of Oxodesmosine. By exposing purified elastin to controlled oxidative environments, researchers have been able to simulate pathological conditions and observe the specific chemical changes that occur.

A key study isolated Oxodesmosine (OXD) and its isomer, isooxodesmosine (IOXD), from bovine aortic elastin and identified them as oxidative metabolites of desmosine (DES) and isodesmosine (IDE), respectively. capes.gov.brnih.gov To confirm this, the researchers subjected purified elastin to reactive oxygen species (ROS) generated by divalent metal/hydrogen peroxide systems (Fe²⁺/H₂O₂ and Cu²⁺/H₂O₂). Using reverse-phase HPLC, they observed a time- and pH-dependent increase in OXD formation, which correlated with a decrease in the concentration of DES and IDE. capes.gov.br These experiments demonstrated that OXD is specifically formed from DES in the presence of an Fe²⁺/H₂O₂ system. capes.gov.br Furthermore, incubating elastin with Cu²⁺/H₂O₂ led to its solubilization, suggesting that the oxidative modification of cross-links weakens the fiber structure. capes.gov.br

Another line of in vitro research explored how this oxidative modification impacts enzymatic degradation. nih.gov Using an oxidized insoluble elastin model, which is naturally enriched in OXD and IOXD, studies showed that this pre-damaged elastin was more susceptible to elastolysis by proteases like matrix metalloproteinase-12 (MMP-12). nih.gov The oxidized elastin liberated more free DES and IDE upon enzymatic digestion compared to untreated elastin, confirming that oxidative damage primes the elastic fiber for accelerated breakdown. nih.gov

Table 1: Summary of In Vitro Research Findings on Oxodesmosine Formation

| Experimental Model | Oxidative System | Key Findings | Reference |

|---|---|---|---|

| Bovine Aortic Elastin | Fe²⁺/H₂O₂ | Demonstrated formation of Oxodesmosine (OXD) from Desmosine (DES). | capes.gov.br |

| Bovine Aortic Elastin | Cu²⁺/H₂O₂ | Observed time- and pH-dependent reduction of DES and IDE; led to solubilization of elastin. | capes.gov.br |

| Oxidized Insoluble Elastin | MMP-12 (enzyme) | Oxidized elastin (containing OXD) showed increased liberation of DES/IDE, indicating higher susceptibility to enzymatic degradation. | nih.gov |

Investigation in Ex Vivo Tissue Specimens Under Defined Conditions

Research on ex vivo human tissue has provided clinical relevance to the findings from in vitro models, linking alterations in elastin cross-links, including Oxodesmosine, to specific disease states. These studies analyze tissue samples obtained from patients to understand the molecular changes occurring in pathological conditions.

One notable study investigated the cross-linking amino acids in human aortic tissue from patients with dissecting aneurysms (DA) and compared them to age-matched controls. uni.lu Elasticity is a critical property of the aorta, and its loss is a feature of conditions like DA. Since cross-links are responsible for this elasticity, their alteration is of significant pathological interest. Using high-performance liquid chromatography (HPLC), the researchers analyzed the content of various cross-links, including desmosine (DES), isodesmosine (IDES), and Oxodesmosine (OXO). uni.lu

The results from this ex vivo analysis showed that in the aortas affected by dissecting aneurysms, the levels of all measured elastin cross-links were decreased compared to the healthy control tissues. uni.lu This included a marked decrease in isooxodesmosine (ISOXO), the isomer of OXO. uni.lu The general decrease in cross-links points towards significant oxidative degradation of the elastin structure in the diseased tissue. uni.lu This finding supports the hypothesis that oxidative damage to elastin cross-links is a contributing factor in the pathogenesis of aortic dissecting aneurysms. uni.lu

Table 2: Comparative Analysis of Elastin Cross-Links in Human Aortic Tissue (Ex Vivo)

| Tissue Specimen | Condition | Finding on Elastin Cross-Links (including Oxodesmosine family) | Reference |

|---|---|---|---|

| Human Aorta | Healthy Control | Baseline levels of DES, ISDES, OXO, ISOXO detected. | uni.lu |

| Human Aorta | Dissecting Aneurysm (DA) | Levels of all elastin cross-links (DES, ISDES, OXO, ISOXO) were decreased compared to controls. The decrease in ISOXO was particularly marked. | uni.lu |

Synthetic Chemistry Approaches to Oxodesmosine and Analogues for Research

Strategies for Total Synthesis of Oxodesmosine

While a dedicated total synthesis for oxodesmosine has not been extensively reported, the synthetic routes developed for desmosine (B133005) and isodesmosine (B1214917) provide a clear blueprint. These strategies primarily revolve around the construction of the core pyridinium (B92312) ring and the subsequent attachment of the amino acid side chains.

Key synthetic approaches that could be adapted for oxodesmosine involve the formation of the pyridinium ring from acyclic precursors. One of the foundational methods is the Chichibabin pyridine (B92270) synthesis, which involves the condensation of aldehydes, ketones, and ammonia (B1221849) or amines to form substituted pyridines. A praseodymium-promoted Chichibabin synthesis has been successfully utilized for creating the pyridinium core of isodesmosine, a method that could potentially be modified to yield an oxopyridine ring system. nih.gov

The general mechanism for forming these pyridinium crosslinks in elastin (B1584352) involves the condensation of four lysine (B10760008) residues, three of which are first oxidatively deaminated to allysine (B42369) by lysyl oxidase. droracle.aidroracle.ai A biomimetic approach in a laboratory setting could mimic this pathway, although controlling the specific condensation products to favor oxodesmosine would be a significant challenge. nih.gov

Table 1: Comparison of Potential Strategies for Oxodesmosine Total Synthesis (based on Desmosine Analogues)

| Synthetic Strategy | Key Reactions | Precursors | Reported Application | Potential for Oxodesmosine |

|---|---|---|---|---|

| Chichibabin Pyridinium Synthesis | Condensation, Cyclization, Oxidation | Aldehydes, Ketones, Amines (Amino Acid Derivatives) | Isodesmosine Synthesis nih.gov | High; modification needed to form the oxopyridine core. |

| Stepwise Cross-Coupling | Sonogashira Coupling, Negishi Coupling | Halogenated Pyridine Core, Alkyne/Organozinc-derivatized Amino Acids | (+)-Desmosine, Isodesmosine, Neodesmosine Synthesis rsc.orgresearchgate.net | High; offers precise regiocontrol for side-chain placement. |

| Biomimetic Synthesis | Aldol Condensation, Dehydration | Lysine and Allysine model compounds (e.g., n-butylamine, propanal) | Mechanistic studies of Desmosine/Isodesmosine formation nih.gov | Moderate; challenges in controlling selectivity for the oxidized product. |

Regioselective and Stereoselective Synthesis of Pyridinium-Based Oxidized Cross-Links

Achieving the correct regiochemistry and stereochemistry is paramount in the synthesis of complex molecules like oxodesmosine. The tetra-substituted nature of the pyridinium core requires methods that can selectively install different functional groups at specific positions.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Negishi reactions, have proven to be exceptionally effective for the regioselective construction of desmosine analogues. rsc.orgresearchgate.net These methods typically start with a di- or tri-halogenated pyridine derivative, allowing for the sequential and position-specific introduction of the different amino acid side chains. This stepwise approach prevents the formation of undesired isomers and is a key advantage over classical condensation reactions where multiple products can be formed.

Stereoselectivity is primarily a concern for the chiral centers within the amino acid side chains. The most common strategy is to use enantiomerically pure amino acid starting materials. Protecting group chemistry is then employed to prevent racemization during the coupling reactions and subsequent deprotection steps. The synthesis of polysubstituted olefins, which are precursors in some synthetic routes, can also be controlled stereoselectively using modern organic chemistry methods, although this is less central than the control of the amino acid stereocenters. researchgate.netnih.govescholarship.org

Synthesis of Isotopically Labeled Oxodesmosine for Tracer Studies

Isotopically labeled versions of elastin cross-links are invaluable tools for metabolic studies and as internal standards for precise quantification by mass spectrometry. nih.gov The synthesis of labeled oxodesmosine would enable researchers to trace its formation from desmosine, track its degradation, and accurately measure its concentration in biological samples.

Based on work with desmosine, several labeling strategies can be envisioned for oxodesmosine:

Deuterium Labeling: Multi-deuterated desmosine (d4) has been synthesized by the deuterogenation of an alkyne precursor, a method that could be incorporated into a total synthesis of oxodesmosine. researchgate.net While effective, this method can sometimes result in incomplete isotopic purity. An alternative approach improves isotopic purity by exchanging the protons of the amino groups with deuterium. researchgate.net

Heavy Atom Labeling (¹³C, ¹⁵N): For greater stability and use in mass spectrometry, stable isotopes like ¹³C and ¹⁵N are preferred. An isotopically labeled internal standard, isodesmosine-¹³C₃,¹⁵N₁, has been successfully synthesized. nih.gov This was achieved by incorporating the labels into one of the amino acid precursors (e.g., labeled lysine) early in the synthetic sequence and carrying it through to the final product. This approach ensures the label is in a stable position within the molecule.

These established methods for labeling desmosine and isodesmosine provide a direct and reliable pathway for producing isotopically labeled oxodesmosine for use in advanced biochemical and clinical research. researchgate.netnih.gov

Development of Oxodesmosine-Containing Peptide Constructs and Elastin Mimics

The incorporation of cross-linking amino acids into synthetic peptides is crucial for developing elastin-like polypeptides (ELPs) and biomaterials that mimic the properties of the native extracellular matrix. researchgate.net These materials have applications in tissue engineering and drug delivery.

Synthesizing peptides that contain a complex cross-link like oxodesmosine is a non-trivial task. Standard solid-phase peptide synthesis (SPPS) is not directly compatible with the pre-formed cross-link due to its size and potential reactivity. However, strategies developed for other pyridinium-containing peptides offer viable routes:

Late-Stage Functionalization: A peptide can be synthesized on a solid support with lysine residues at the desired positions. These lysine residues can then be chemically modified post-synthesis to form the pyridinium cross-link in solution after cleavage from the resin. Deaminative reductive cross-couplings using amino acid pyridinium salts have been shown to be effective for the late-stage diversification of peptides. nih.govdigitellinc.com

Fragment Condensation: Smaller peptide fragments, some containing precursors to the cross-link, can be synthesized separately and then ligated together in solution to form the final, cross-linked polypeptide.

The development of new ionization markers for mass spectrometry based on 2,4,6-triphenylpyridinium salts, which are attached to the ε-amino group of lysine, demonstrates the feasibility of selectively modifying primary amino groups in peptides to include pyridinium moieties. researchgate.net This chemistry could be adapted to form oxodesmosine cross-links between different peptide chains, creating synthetic elastin mimics with defined structures.

Advanced Research Perspectives and Future Directions in Oxodesmosine Studies

Application of Oxodesmosine as a Mechanistic Probe in Elastin (B1584352) Pathobiology

Oxodesmosine (OXD) and its isomer, isooxodesmosine (B137176) (IOXD), represent key oxidative metabolites of the pyridinium (B92312) cross-links desmosine (B133005) (DES) and isodesmosine (B1214917) (IDE) in elastin. capes.gov.br These cross-links are fundamental to the stability and elasticity of the elastin polymer. nih.gov The conversion of DES and IDE to OXD and IOXD is driven by reactive oxygen species (ROS), which are often elevated in inflammatory conditions associated with tissue damage. capes.gov.brnih.gov This oxidative modification is not a passive byproduct of damage but an active participant in the pathobiology of elastin-rich tissues.